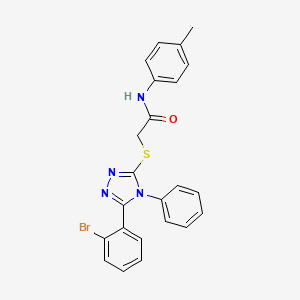

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

Molecular Formula |

C23H19BrN4OS |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C23H19BrN4OS/c1-16-11-13-17(14-12-16)25-21(29)15-30-23-27-26-22(19-9-5-6-10-20(19)24)28(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) |

InChI Key |

OLRUXBDYVXNFRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thioether linkage.

Reduction: Reduced forms of the triazole ring or bromophenyl group.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioether linkage can influence its overall stability and reactivity.

Comparison with Similar Compounds

Triazole derivatives are widely studied due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthetic methods, physical properties, and reported activities.

Structural Analogs

Key Observations :

- Halogen Position Matters : Substitution at the 2-bromophenyl position (target compound) vs. 4-chlorophenyl () or 3-bromophenyl () may influence steric and electronic properties.

- Amide Backbone: Acetamide (target) vs.

- Heterocyclic Additions : Thiazole or pyridinyl groups () introduce additional pharmacophoric features.

Key Observations :

- Conventional vs. Ultrasound-Assisted : Ultrasound methods () improve yields (77%) compared to conventional routes.

- Method Diversity : Multiple alkylation pathways (e.g., ) highlight adaptability in triazole functionalization.

Physical Properties

Key Observations :

- Melting Points : Triazole derivatives generally exhibit high melting points (120–200°C), correlating with crystallinity and intermolecular interactions.

- Spectral Signatures : Consistent IR peaks for C=O (1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) across analogs .

Biological Activity

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, highlighting its potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 2-bromophenyl derivatives with thioacetic acid and p-toluidine. The process may include various steps such as refluxing in an alkaline medium and subsequent purification techniques like recrystallization.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 481.4 g/mol. Its structure features a triazole ring substituted with a bromophenyl group and a thioether linkage, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds with a triazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the proliferation of various cancer cell lines. In particular, studies have reported that sulfanyltriazoles can effectively target resistant cancer cells, demonstrating EC50 values in the nanomolar range .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | HCT-116 (Colon Carcinoma) | 6.2 |

| Other Sulfanyltriazoles | T47D (Breast Cancer) | 27.3 |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, with studies showing efficacy against a range of pathogenic bacteria and fungi. The presence of the thioether group in this compound enhances its interaction with microbial cell membranes .

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | Staphylococcus aureus | <10 µg/mL |

| Other Triazole Derivatives | Escherichia coli | <20 µg/mL |

Anti-inflammatory Effects

Emerging evidence suggests that triazole derivatives also possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Antiviral Activity : A study highlighted the potential of sulfanyltriazoles as antiviral agents against HIV strains resistant to standard treatments. Compounds showed promise in overcoming resistance mechanisms commonly seen in viral infections .

- Neuroprotective Effects : Investigations into the neuroprotective properties of triazole derivatives have revealed their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.